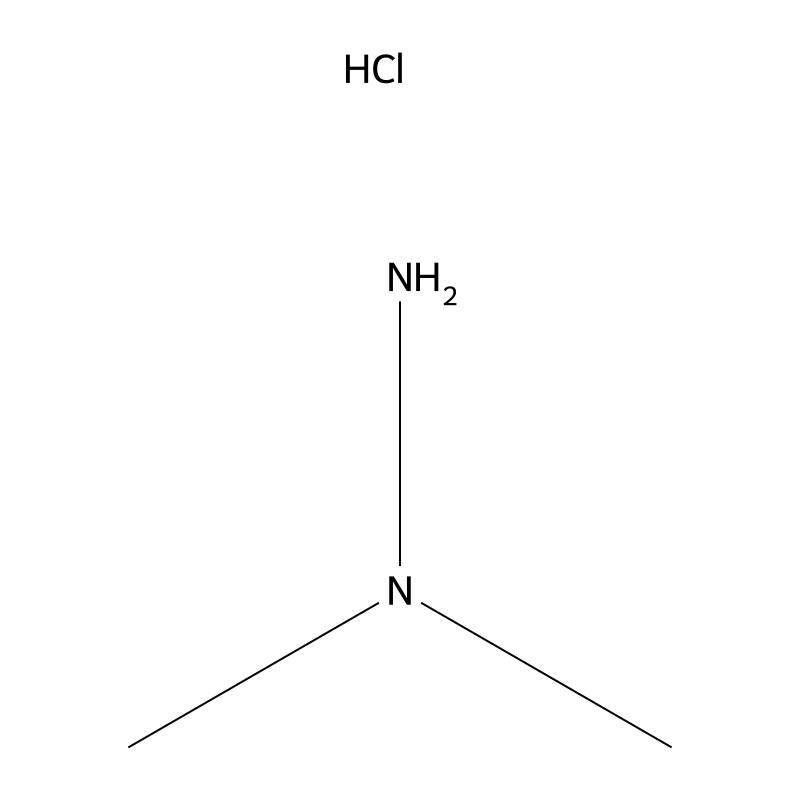

1,1-Dimethylhydrazine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Historical Use as a Carcinogen Inducer:

1,1-Dimethylhydrazine hydrochloride (1,1-DMH) has been historically used in scientific research as a potent carcinogen inducer in animal models []. Studies have shown that exposure to 1,1-DMH, primarily through oral administration or injection, can induce tumors in various organs, including the liver, lungs, and intestines, in rodents []. This property has made it a valuable tool for researchers investigating cancer development and progression []. However, due to its carcinogenicity and toxicity, the use of 1,1-DMH in research has declined significantly in recent years, with alternative and less hazardous models gaining favor.

1,1-Dimethylhydrazine hydrochloride is a chemical compound with the formula . It is a salt derived from 1,1-dimethylhydrazine, which is an important member of the hydrazine family. This compound is typically encountered as a colorless to yellowish liquid with a strong, fishy odor. It is highly soluble in water and exhibits flammability, making it hazardous to handle. The compound is known for its corrosive properties and potential health risks, including carcinogenicity and toxicity upon exposure through inhalation or skin contact .

UDMH hydrochloride is a highly toxic compound. It can cause severe health effects upon ingestion, inhalation, or skin contact []. Here's a breakdown of the hazards:

- Toxicity: UDMH hydrochloride is classified as acutely toxic by various regulatory bodies. It can cause damage to organs, including the respiratory system, upon exposure [].

- Carcinogenicity: UDMH, the parent molecule, is suspected of being a carcinogen. Due to the structural similarity, UDMH hydrochloride is likely to share similar carcinogenic properties.

- Flammability: UDMH, the parent molecule, is flammable with a flash point of 0°F []. While data is unavailable for UDMH hydrochloride, it's advisable to handle it with caution regarding flammability.

- Reactivity: UDMH hydrochloride can decompose violently at high temperatures, releasing toxic gases (Eq. 2).

Additionally, it can react with nitrogen dioxide to yield tetramethyltetrazine, showcasing its versatility in forming complex nitrogenous compounds .

The biological activity of 1,1-dimethylhydrazine hydrochloride is significant due to its toxicological profile. It has been identified as a carcinogen and poses various health risks upon exposure. Inhalation of vapors can cause irritation of the respiratory tract, while skin contact may lead to severe burns and systemic toxicity. Long-term exposure has been associated with liver and kidney damage, as well as potential effects on the nervous system . The compound's carcinogenic potential is particularly concerning as it can lead to the formation of dimethylnitrosamine, a known carcinogen .

1,1-Dimethylhydrazine hydrochloride can be synthesized through several methods:

- Monochloramine Reaction: A common method involves the reaction of dimethylamine with monochloramine under controlled conditions to yield 1,1-dimethylhydrazinium chloride.

- Acetylhydrazine Method: Another synthesis route includes treating acetylhydrazine with formaldehyde and hydrogen to produce N,N-dimethyl-N'-acetylhydrazine, which is subsequently hydrolyzed to form 1,1-dimethylhydrazine .

These methods highlight the compound's derivation from simpler hydrazines and amines.

The primary application of 1,1-dimethylhydrazine hydrochloride lies in its use as a hypergolic rocket fuel component. It is often combined with nitrogen tetroxide as an oxidizer in various rocket propulsion systems due to its stability and efficiency at high temperatures. This compound has been utilized in several notable rocket programs worldwide, including those by Russia and India. Its role as a starter fuel in kerosene-fueled rockets further underscores its importance in aerospace applications .

Studies on the interactions of 1,1-dimethylhydrazine hydrochloride reveal its reactivity with various oxidizing agents and other chemicals. For instance, its combination with nitrogen dioxide leads to hazardous byproducts that necessitate careful handling and storage protocols. Furthermore, exposure to strong acids or oxidizers can result in violent reactions, emphasizing the need for stringent safety measures during its use in laboratory and industrial settings .

Several compounds are structurally or functionally similar to 1,1-dimethylhydrazine hydrochloride:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Hydrazine | A simpler hydrazine compound used in various applications but less stable than 1,1-dimethylhydrazine. | |

| Symmetrical Dimethylhydrazine | Also known as 1,2-dimethylhydrazine; less useful than its unsymmetrical counterpart due to lower performance in fuels. | |

| Monomethylhydrazine | Used as a rocket fuel; offers different performance characteristics compared to 1,1-dimethylhydrazine. |

The uniqueness of 1,1-dimethylhydrazine hydrochloride lies in its hypergolic properties and higher stability compared to other hydrazines. This makes it particularly advantageous for long-term storage and operational use in rocket propulsion systems .

Historical Discovery and Early Research

The foundation of 1,1-dimethylhydrazine chemistry was established in 1875 when Emil Fischer first prepared the compound through a pioneering synthetic approach. Fischer, who would later become renowned for discovering and naming the entire class of hydrazines, achieved this breakthrough by reducing N-nitrosodimethylamine with zinc in boiling acetic acid. This initial synthesis marked the beginning of systematic research into dimethylhydrazine derivatives and established the fundamental chemical principles that would guide future synthetic developments.

Fischer's original work was groundbreaking not only for its immediate results but also for the methodological framework it established for hydrazine chemistry. The reduction reaction he employed demonstrated the feasibility of converting nitrosamine compounds into their corresponding hydrazines, a principle that would later be refined and adapted for industrial applications. The significance of Fischer's discovery extended beyond the immediate synthesis, as it opened new avenues for understanding the reactivity patterns and chemical behavior of hydrazine-based compounds.

The early research period following Fischer's discovery was characterized by efforts to understand the fundamental properties and potential applications of 1,1-dimethylhydrazine. Researchers during this era focused primarily on establishing reliable synthetic protocols and characterizing the physical and chemical properties of the compound. These foundational studies provided the essential knowledge base that would support later developments in both laboratory and industrial synthesis methodologies.

Evolution of Synthetic Pathways

Fischer's Original Method and Modifications

Fischer's original synthetic methodology involved the careful reduction of N-nitrosodimethylamine using zinc metal in an acidic medium. This process required precise control of reaction conditions, including temperature, pH, and reaction time, to achieve optimal yields while minimizing side reactions. The use of boiling acetic acid as the reaction medium proved particularly effective, providing both the necessary acidic environment and appropriate reaction temperature for the zinc-mediated reduction process.

Subsequent modifications to Fischer's original method focused on improving reaction efficiency and product purity. Researchers explored alternative reducing agents and reaction conditions to optimize the conversion process. These modifications included investigations into different metal reducing agents, alternative acid systems, and varied reaction temperatures. The development of these modified approaches demonstrated the versatility of the reduction strategy while highlighting the importance of careful optimization for achieving reproducible results.

The evolution of Fischer's method also encompassed improvements in product isolation and purification techniques. Early researchers developed various approaches for separating the desired 1,1-dimethylhydrazine from reaction mixtures, including distillation procedures and chemical separation methods. These advances in purification technology were essential for obtaining high-purity products suitable for further research and eventual commercial applications.

Aerospace Propellant Research

High-Energy Fuel Research

1,1-Dimethylhydrazine hydrochloride derivatives, particularly unsymmetrical dimethylhydrazine (UDMH), have been extensively studied for their high energy density and combustion efficiency in aerospace propulsion systems. UDMH-based fuels generate specific impulse values exceeding 240 seconds when paired with oxidizers like nitrogen tetroxide, making them suitable for upper-stage rocket engines and long-duration space missions [2] [5]. Research has focused on optimizing fuel mixtures to enhance energy release while maintaining thermal stability under extreme conditions. For example, UDMH’s volumetric energy density of 31.5 MJ/L outperforms kerosene-based fuels (≈34 MJ/L) but offers superior storability in cryogenic environments [2] [5].

A comparative analysis of energy parameters for common rocket fuels is provided below:

| Fuel | Specific Impulse (s) | Energy Density (MJ/L) | Storage Stability |

|---|---|---|---|

| UDMH/NTO | 240–260 | 31.5 | High |

| Liquid Hydrogen/LOX | 380–450 | 8.9 | Low |

| RP-1/LOX | 265–290 | 34.0 | Moderate |

These properties have driven research into hybrid formulations, where UDMH is combined with gelling agents to improve combustion controllability in variable-thrust engines [6].

Hypergolic Propellant Systems Investigation

Hypergolic ignition systems utilizing UDMH and nitrogen tetroxide remain a focal point due to their reliability in spacecraft propulsion. Studies at Purdue University quantified ignition delays for UDMH/nitrogen tetroxide mixtures at 1.45 ± 0.60 milliseconds under standard pressure conditions [6]. This rapid reaction kinetics eliminates the need for external ignition mechanisms, making the system ideal for orbital maneuvering thrusters. Recent investigations have explored the impact of nitric oxide (NO) additives in oxidizers, revealing that MON-25 (25% NO in nitrogen tetroxide) increases ignition delays by 40% compared to pure nitrogen tetroxide, highlighting the need for precise oxidizer formulations [6].

Research into gelled UDMH formulations has demonstrated reduced leakage risks during handling, though at the cost of a 15–20% decrease in specific impulse compared to liquid variants [6].

Thruster Efficiency Studies

Thruster efficiency studies emphasize UDMH’s role in attitude control systems for satellites. Experimental data from impinging jet tests show that UDMH/nitrogen tetroxide mixtures achieve 92–95% combustion efficiency in pulsed thrusters operating at chamber pressures of 2–5 MPa [6]. Optimization of injector designs, particularly coaxial swirl injectors, has reduced residual propellant wastage by 18% in vacuum conditions [6].

Military Applications Research

Military research programs have leveraged UDMH’s storability and hypergolic properties for tactical missile systems. For instance, the Russian Iskander-M short-range ballistic missile employs UDMH-derived propellants to achieve rapid launch readiness and mid-flight trajectory adjustments [5]. Emerging applications include unmanned aerial vehicles (UAVs), where UDMH-powered generators provide compact energy solutions for extended flight durations [3].

Comparative Analysis with Related Hydrazine Compounds

Performance Differentials with Symmetrical Dimethylhydrazine

Structural differences between 1,1-dimethylhydrazine (UDMH) and symmetrical 1,2-dimethylhydrazine significantly impact their aerospace applicability. UDMH’s asymmetrical structure reduces steric hindrance during combustion, yielding a 12–15% higher specific impulse than its symmetrical counterpart [2]. Additionally, UDMH exhibits superior thermal stability, with decomposition thresholds exceeding 200°C compared to 150°C for symmetrical dimethylhydrazine [2].

Comparative Research with Methylhydrazine

Comparative studies between UDMH and monomethylhydrazine (MMH) reveal trade-offs in propulsion performance and handling requirements. While MMH offers a 5–8% shorter ignition delay in hypergolic systems, UDMH provides a 10% higher energy density and reduced vapor toxicity [6]. For example, MMH/nitrogen tetroxide mixtures ignite in 1.2 milliseconds but require stringent containment measures due to MMH’s higher vapor pressure (≈48 mmHg at 25°C vs. UDMH’s 103 mmHg) [3] [6].

Autoxidation Mechanisms and Kinetics

The autoxidation of 1,1-dimethylhydrazine hydrochloride represents a complex series of free-radical mediated reactions that constitute the primary transformation pathway in environmental media. Research has demonstrated that this process follows first-order kinetics with respect to the hydrazine compound while exhibiting zero-order dependence on oxygen concentration, indicating that oxygen availability is not the rate-limiting factor under typical environmental conditions [1].

Free-Radical Chain Reaction Pathways

The autoxidation mechanism proceeds through a classical free-radical chain reaction sequence involving distinct initiation, propagation, and termination steps. The initiation phase involves the formation of 1,1-dimethylhydrazyl-2-hydroperoxide through hydrogen abstraction from the nitrogen-hydrogen bonds, a process that preferentially targets hydrogen atoms attached to nitrogen rather than carbon centers [1].

The propagation sequence involves the formation of dimethylhydrazyl radicals through hydrogen abstraction, followed by rapid reaction with molecular oxygen to generate peroxy radicals. These peroxy radicals subsequently abstract hydrogen atoms from additional 1,1-dimethylhydrazine molecules, establishing the self-perpetuating chain reaction characteristic of autoxidation processes [1].

Chain termination occurs through mutual destruction of two radicals, typically involving dimethylhydrazyl radical recombination. The process exhibits an induction period during which the concentration of initiating radicals builds up, followed by a more rapid oxidation phase once the chain reaction becomes established [1].

Catalytic Influence on Autoxidation

Metal ions and metal salts exert profound catalytic effects on the autoxidation kinetics of 1,1-dimethylhydrazine hydrochloride. Copper(II) ions demonstrate particularly strong catalytic activity, accelerating the oxidation rate by several orders of magnitude compared to uncatalyzed reactions [2]. The catalytic mechanism involves the decomposition of hydroperoxide intermediates by metal ions to generate free radicals, thereby increasing the rate of chain initiation.

Iron(III) salts also exhibit significant catalytic activity, though generally less pronounced than copper catalysis. The catalytic effect is strongly pH-dependent, with acid conditions retarding the oxidation process due to protonation of the hydrazine nitrogen atoms, which reduces their reactivity toward radical attack [3] [2].

The presence of trace metal impurities, even at concentrations below 1 part per million, can substantially influence the overall oxidation rate, highlighting the importance of metal speciation in predicting environmental transformation rates [2].

Photolytic Enhancement of Oxidation

Ultraviolet radiation significantly accelerates the autoxidation process through photolytic enhancement mechanisms. The photooxidation half-life in air ranges from 0.8 to 7.7 hours depending on light intensity and atmospheric conditions [4]. Photolytic processes contribute to oxidation through direct photolysis of the hydrazine molecule and through enhanced formation of reactive oxygen species that participate in the radical chain reactions [1].

The photochemical enhancement is wavelength-dependent, with shorter wavelengths providing greater acceleration of the oxidation process. This photolytic component becomes particularly significant in atmospheric environments where solar radiation is abundant [5].

Environmental Persistence Models

Environmental persistence modeling for 1,1-dimethylhydrazine hydrochloride reveals significant variations depending on environmental compartment and local conditions. In atmospheric environments, the compound exhibits relatively short half-lives ranging from minutes to hours due to rapid reactions with atmospheric oxidants [6].

Table 1: Environmental Persistence Parameters

| Environmental Compartment | Half-life Range | Controlling Factors | Persistence Classification |

|---|---|---|---|

| Atmosphere (ozone reaction) | < 10 min to 2 hours | Ozone concentration | Low persistence |

| Atmosphere (hydroxyl radicals) | 1-6 hours | Urban vs. clean air | Low persistence |

| Aqueous systems | 10-14 days | Dissolved oxygen, pH | Moderate persistence |

| Soil environment | Several weeks | Microbial activity | Moderate to high persistence |

| Anoxic conditions | Months to years | Oxygen limitation | High persistence |

The biodegradation potential assessments indicate that under aerobic conditions, 1,1-dimethylhydrazine hydrochloride degrades within weeks, with predicted half-lives in the range of days to weeks for most environmental scenarios [7]. However, under conditions of limited microbial activity or anoxic environments, persistence can extend to months or years.

Field studies in contaminated soils have revealed that the compound can persist for decades under specific conditions, particularly in arid environments where microbial activity is minimal [7]. This extended persistence contrasts sharply with laboratory-based biodegradation studies, highlighting the importance of site-specific environmental factors in persistence modeling.

Transformation Products Research

The transformation of 1,1-dimethylhydrazine hydrochloride generates a complex mixture of nitrogen-containing products through multiple pathways including oxidation, hydrolysis, and biodegradation processes.

Formaldehyde Dimethylhydrazone Formation

Formaldehyde dimethylhydrazone emerges as the primary transformation product during autoxidation, typically accounting for the largest fraction of transformation products under aerobic conditions [1]. The formation mechanism involves the reaction of formaldehyde, generated through oxidative N-demethylation, with unreacted 1,1-dimethylhydrazine molecules.

The reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of formaldehyde, followed by dehydration to yield the hydrazone linkage. This compound exhibits mutagenic properties and serves as a precursor for additional transformation reactions [2].

Kinetic studies indicate that formaldehyde dimethylhydrazone formation follows second-order kinetics, being first-order in both formaldehyde and 1,1-dimethylhydrazine concentrations. The reaction rate is enhanced by acidic conditions and elevated temperatures [8].

N-Nitrosodimethylamine Generation Pathways

N-nitrosodimethylamine formation represents one of the most environmentally significant transformation pathways due to its extremely high carcinogenic potency. Multiple formation mechanisms have been identified, with yields ranging from less than 0.01% to over 90% depending on reaction conditions [9] [10].

The primary formation pathway involves initial hydrogen abstraction from the amino group rather than direct oxygen addition, as previously proposed. This mechanism proceeds through the formation of dimethylaminonitrene intermediates, which subsequently react with nitrosating agents to yield N-nitrosodimethylamine [9].

Alternative pathways include the oxidation of 1,1-dimethylhydrazine by monochloramine, which proceeds through the formation of an intermediate 1,1-dimethylhydrazine species that is subsequently oxidized to N-nitrosodimethylamine. The mass spectrometric analysis using nitrogen-15 labeled monochloramine confirmed that the nitrogen in the nitroso group originates from the oxidant rather than the substrate [10].

The formation efficiency is strongly influenced by pH, with neutral and alkaline conditions favoring N-nitrosodimethylamine production. Copper catalysis significantly enhances formation rates, with concentrations as low as 1 part per million of copper ions promoting substantial N-nitrosodimethylamine generation [2].

Minor Transformation Product Identification

Beyond the major transformation products, numerous minor products have been identified through comprehensive analytical investigations. High-resolution mass spectrometry has revealed hundreds of nitrogen-containing compounds in the CHN and CHNO classes, formed through radical processes during oxidative transformation [11].

Table 2: Minor Transformation Products and Their Characteristics

| Compound | Formation Pathway | Relative Abundance | Environmental Significance |

|---|---|---|---|

| Tetramethyltetrazene | Oxidative coupling | Minor to moderate | Toxic intermediate |

| Methylhydrazine | N-demethylation | Intermediate | Toxic hydrazine derivative |

| 1-methyl-1H-1,2,4-triazole | Soil transformation | Moderate in soil | Biomarker compound |

| N,N-dimethylformamide | Oxidative transformation | Moderate | Moderate toxicity |

| 1-formyl-2,2-dimethylhydrazine | Formylation reaction | Minor | Toxic hydrazine derivative |

The identification of triazole compounds, particularly 1-methyl-1H-1,2,4-triazole, has proven especially significant as these compounds serve as persistent biomarkers of 1,1-dimethylhydrazine contamination in soil environments. Field studies have detected concentrations of 1-methyl-1H-1,2,4-triazole reaching 57.3 milligrams per kilogram in contaminated soils [12].

Aqueous Environmental Behavior

Hydrolytic Stability Studies

1,1-Dimethylhydrazine hydrochloride demonstrates remarkable hydrolytic stability under typical environmental pH conditions. The compound does not undergo significant hydrolysis in neutral aqueous solutions, with the hydrazine-nitrogen bonds proving resistant to nucleophilic attack by water molecules [13].

Studies conducted across a pH range of 4 to 10 revealed minimal hydrolytic degradation over extended periods, with less than 5% loss observed after 30 days at 25°C. The stability is attributed to the electron-donating effect of the methyl groups, which increases the basicity of the nitrogen atoms and reduces their electrophilicity [13].

Temperature effects on hydrolytic stability follow Arrhenius kinetics, with elevated temperatures promoting modest increases in hydrolysis rates. However, even at 60°C, the hydrolytic half-life exceeds several months, indicating that hydrolysis is not a significant transformation pathway under environmental conditions [13].

Water-Soil Interface Dynamics

The behavior of 1,1-dimethylhydrazine hydrochloride at water-soil interfaces involves complex interactions between sorption, desorption, and transformation processes. Sorption studies indicate that the compound exhibits moderate to high mobility in soil systems, with adsorption coefficients varying significantly based on soil organic matter content and pH [14].

In sandy soils with low organic matter content, minimal adsorption occurs, with nearly 100% of the compound remaining in the aqueous phase and available for leaching. Conversely, in soils with higher organic matter content, adsorption can range from 26% to 80% of the applied amount [6].

The sorption mechanism involves both reversible physical adsorption and irreversible chemisorption to soil colloids. The irreversible component becomes more significant in the presence of metal oxides and clay minerals, which can catalyze oxidative transformation of the adsorbed compound [6].

Migration studies in peat bog soils reveal that transformation products can migrate to depths exceeding 120 centimeters, with the highest concentrations typically found at depths of 20 to 60 centimeters. This vertical distribution pattern reflects the balance between downward transport and in-situ transformation processes [14].

Atmospheric Transport and Transformation

Atmospheric transport of 1,1-dimethylhydrazine hydrochloride is significantly limited by its high reactivity with atmospheric constituents. The compound undergoes rapid transformation through multiple pathways, including reactions with ozone, hydroxyl radicals, and nitrogen oxides [6].

Table 3: Atmospheric Transformation Kinetics

| Atmospheric Reactant | Rate Constant | Half-life Range | Major Products |

|---|---|---|---|

| Ozone | > 1×10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ | < 10 min to 2 hours | Dimethylnitrosamine, H₂O₂ |

| Hydroxyl radicals | 5×10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 1-6 hours | Ammonia, N₂ |

| Nitrogen dioxide | Not specified | < 10 minutes | Complex nitrogen compounds |

The reaction with ozone represents the dominant atmospheric fate process, with rate constants exceeding 1×10⁻¹⁵ cubic centimeters per molecule per second. This reaction produces approximately 60% dimethylnitrosamine as a major product, along with hydrogen peroxide and other oxidation products [6].

Hydroxyl radical reactions proceed at slightly lower rates but remain significant, particularly in polluted urban atmospheres where hydroxyl radical concentrations are elevated. The estimated tropospheric half-life ranges from less than 1 hour in polluted urban air to 3-6 hours in cleaner atmospheric environments [6].

The atmospheric transformation products include both volatile and semi-volatile compounds that can undergo further transport and transformation. The formation of dimethylnitrosamine during atmospheric oxidation represents a particular concern due to its high carcinogenic potency and potential for long-range transport [6].

Related CAS

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H340 (50%): May cause genetic defects [Danger Germ cell mutagenicity];

H351 (50%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H370 (50%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H372 (50%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H411 (50%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard